Cas no 480-66-0 (Phloracetophenone)

Phloracetophenone structure
Produktname:Phloracetophenone
Phloracetophenone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(2,4,6-Trihydroxyphenyl)ethanone
- Phloroacetophenone hydrate
- 2,4,6-Trihydroxyacetophenone hydrate
- Phloroacetophenone
- 2,4,6-Trihydroxyaetcophenone
- 2?4?6?Trihydroxyacetophenone monohydrate
- 2,4,6-TRIHYDROXYACETOPHENONE(PHLOROACETOPHENONE)
- 2,4,6-Trihydroxyacetophenone
- 2',4',6'-Trihydroxyacetophenone monohydrate
- 2',4',6'-Trihydroxyacetophenone
- Phloracetophenone
- 2,4,6-Trihydroxyacetophenone Monohydrate
- 2‘,4‘,6‘-Trihydroxyacetophenone
- 2-Acetylphloroglucinol
- 2-Acetylphloroglucinol Monohydrate
- 2-Acetylphloroglucinol,THAP
- Phloroacetophenone Monohydrate
- THAP Monohydrate
- 2-Acetylphloroglucinol hydrate
- THAP
- [ "2'", "4'", "6'-Trihydroxyacetophenone" ]
- 2'
- Acetophloroglucine
- Acetylphloroglucinol
- Ethanone, 1-(2,4,6-trihydroxyphenyl)-
- 1-(2,4,6-Trihydroxyphenyl)-ethanone
- monoacetylphloroglucinol
- Phloracetophene
- 1-(2,4,6-Trihydroxyphenyl)ethan-1-one
- Acetophenone, 2',4',6'-trihydroxy-
- 1-(2,4,6-trihydroxy-phenyl)-ethanone
- 2,4,6-tri
- Acetophloroglucinol
- SCHEMBL105416
- SDCCGMLS-0066935.P001
- 2,4,6-trihydroxy-acetophenone
- 2 inverted exclamation mark ,4 inverted exclamation mark ,6 inverted exclamation mark -Trihydroxyacetophenone
- CK2566
- 2`,4`,6`-Trihydroxyacetophenone Monohydrate
- 2',4',6'-Trihydroxy-Acetophenone
- 5-alpha-Thenil
- 2',6'-Trihydroxyacetophenone
- AC-12835
- Ethanone,4,6-trihydroxyphenyl)-
- NSC54927
- 1-(2,4,6-Trihydroxyphenyl)ethanone, 9CI
- FT-0688182
- CHEBI:64344
- BRD-K64824948-001-03-0
- UNII-8L7XD8830T
- NSC-54927
- 83X
- SR-05000002401-1
- 2,4,-dihydroxy-acetophenone
- FT-0601335
- 8L7XD8830T
- Acetophenone, 2',4',6'-trihydroxy- (8CI)
- 2,4,6-trihydroxy acetophenone
- NS00015208
- CHEMBL452477
- Q4596772
- 1-(2,4, 6-Trihydroxyphenyl)ethanone
- Spectrum2_001989
- HY-W008226
- 4-mono-hydroxy-acetophenone
- SPBio_002177
- SY031234
- PS-5270
- EN300-51759
- NCGC00095604-01
- 2-Acetyl-1,3,5-benzenetriol
- NSC 54927
- 480-66-0
- T1888
- DTXSID5060061
- 2, 4, 6-trihydroxyacetophenone
- InChI=1/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H
- 1-(2,6-Trihydroxyphenyl)ethanone
- C21895
- W-106057
- BDBM50249070
- EINECS 207-556-5
- CCG-39527
- SR-05000002401
- s4784
- ACon1_001026
- AKOS005175228
- CS-W008226
- SPECTRUM300604
- Acetophenone,4',6'-trihydroxy-
- 1-(2,4,6-trihydroxyphenyl]ethanone
- 1-[2,4,6-tris(oxidanyl)phenyl]ethanone
- NCGC00095604-02
- BRD-K64824948-001-02-2
- MFCD00002287
- 67471-34-5
- DB-051513
- ALBB-015674
- STL194090
- 2\\',4\\',6\\'-Trihydroxyacetophenone
-
- MDL: MFCD00002287
- Inchi: 1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3
- InChI-Schlüssel: XLEYFDVVXLMULC-UHFFFAOYSA-N
- Lächelt: O([H])C1C([H])=C(C([H])=C(C=1C(C([H])([H])[H])=O)O[H])O[H]
- BRN: 1911197
Berechnete Eigenschaften
- Genaue Masse: 168.04200
- Monoisotopenmasse: 168.042
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 168
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 25
- XLogP3: 1.1
- Topologische Polaroberfläche: 77.8
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.3037 (rough estimate)
- Schmelzpunkt: 213.0 to 223.0 deg-C
- Siedepunkt: 257.07°C (rough estimate)
- Flammpunkt: 169.5 °C
- Brechungsindex: 1.5090 (estimate)
- Wasserteilungskoeffizient: Löslich in Wasser.
- PSA: 77.76000
- LogP: 1.00600
- Löslichkeit: Nicht bestimmt
Phloracetophenone Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H303-H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- WGK Deutschland:3
- Code der Gefahrenkategorie: R36/37/38
- Sicherheitshinweise: S26-S36-S24/25
- RTECS:AN0528000
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- Gefahrenklasse:IRRITANT
- Sicherheitsbegriff:S24/25
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risikophrasen:R36/37/38
Phloracetophenone Zolldaten
- HS-CODE:2942000000
- Zolldaten:
China Zollkodex:
2914501900Übersicht:
2914501900 Andere Ketophenole.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung
Zusammenfassung:
2914501900 andere Ketonphenole. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%
Phloracetophenone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033428-10g |
Phloracetophenone |
480-66-0 | 98% | 10g |
¥75.00 | 2024-05-12 | |
TRC | P338700-5g |
Phloracetophenone |
480-66-0 | 5g |
$ 57.00 | 2023-09-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1888-5g |
Phloracetophenone |
480-66-0 | 98.0%(GC) | 5g |
¥400.0 | 2022-05-30 | |
eNovation Chemicals LLC | D404906-500g |
1-(2,4,6-Trihydroxy-phenyl)-ethanone |
480-66-0 | 97% | 500g |
$650 | 2024-06-05 | |
Enamine | EN300-51759-10.0g |
1-(2,4,6-trihydroxyphenyl)ethan-1-one |
480-66-0 | 10.0g |
$40.0 | 2023-02-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033428-500g |
Phloracetophenone |
480-66-0 | 98% | 500g |
¥2974.00 | 2024-05-12 | |
Key Organics Ltd | PS-5270-5MG |
2′,4′,6′-Trihydroxyacetophenone |
480-66-0 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Enamine | EN300-51759-2.5g |
1-(2,4,6-trihydroxyphenyl)ethan-1-one |
480-66-0 | 2.5g |
$30.0 | 2023-02-10 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2840-100 mg |
Phloracetophenone |
480-66-0 | 99.26% | 100MG |
¥360.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2840-1 mL * 10 mM (in DMSO) |
Phloracetophenone |
480-66-0 | 99.26% | 1 mL * 10 mM (in DMSO) |
¥160.00 | 2022-04-26 |
Phloracetophenone Verwandte Literatur
-
Kohei Imai,Ikuo Nakanishi,Kei Ohkubo,Yusuke Ohba,Takuya Arai,Mirei Mizuno,Shunichi Fukuzumi,Ken-ichiro Matsumoto,Kiyoshi Fukuhara RSC Adv. 2017 7 17968
-
Inder Pal Singh,Jasmeen Sidana,Sandip B. Bharate,William J. Foley Nat. Prod. Rep. 2010 27 393
-
Jichao Zhang,Wei Xiong,Yongju Wen,Xuewen Fu,Xiaoxia Lu,Guolin Zhang,Chun Wang Org. Biomol. Chem. 2022 20 1117
-
Zhen Zhen Zhou,Hong Jie Zhu,Li Ping Lin,Xuan Zhang,Hui Ming Ge,Rui Hua Jiao,Ren Xiang Tan Chem. Sci. 2019 10 73
-
Wan Gao,Jian-Shuang Jiang,Zhong Chen,Ya-Nan Yang,Zi-Ming Feng,Xu Zhang,Xiang Yuan,Pei-Cheng Zhang Org. Chem. Front. 2019 6 1858
480-66-0 (Phloracetophenone) Verwandte Produkte
- 490-78-8(2',5'-Dihydroxyacetophenone)
- 699-83-2(2',6'-Dihydroxyacetophenone)
- 1450-72-2(2'-Hydroxy-5'-methylacetophenone)
- 118-93-4(2'-Hydroxyacetophenone)
- 89-84-9(2',4'-Dihydroxyacetophenone)
- 876-02-8(4'-Hydroxy-3'-methylacetophenone)
- 528-21-2(2,3,4-Trihydroxyacetophenone)
- 131-55-5(2,2′,4,4′-Tetrahydroxybenzophenone)
- 117-99-7(2-Hydroxyphenone)
- 131-56-6(2,4-Dihydroxybenzophenone)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:480-66-0)2',4',6'-Trihydroxyacetophenone monohydrate

Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:480-66-0)Phloracetophenone

Reinheit:99%
Menge:500g
Preis ($):337.0